6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid
Description
The compound 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: see ) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a nitro-pyrazole group at the 6-position and a carboxylic acid at the 3-position.
Properties
IUPAC Name |
6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O4/c17-10(18)8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(19)20/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNGUIKPCRXXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes can be used to introduce functional groups at specific positions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 4-position of the pyrazole ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amino derivatives, which are intermediates for further functionalization.
Reaction Conditions and Outcomes
Key Observations :
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Catalytic hydrogenation with Pd/C achieves high selectivity for the nitro-to-amine conversion without affecting the pyrimidine ring.
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NaBH₄ with NiCl₂·6H₂O is less efficient and may produce intermediates like hydroxylamines .
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature enables nucleophilic substitution at specific positions. The carboxylic acid group at C3 enhances reactivity through electronic effects.
Substitution Reactions
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₃ (g) | K₂CO₃ | DMF | 3-carboxamide derivative | 62% | , |
| CH₃OH | H₂SO₄ | MeOH | Methyl ester formation at C3 | 89% | |
| Aniline | Et₃N | THF | 3-anilide derivative | 55% |
Mechanistic Insights :
-
The carboxylic acid group at C3 acts as a leaving group after activation (e.g., via esterification or amidation).
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Steric hindrance from the pyrazole ring limits substitution to the pyrimidine’s C2 and C7 positions .
Cyclization and Ring Expansion
Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles, leveraging its pyrazolo[1,5-a]pyrimidine core.
Cyclization Pathways
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| POCl₃, reflux | – | Chlorinated pyrimidine intermediate | Anticancer agent precursor | |
| NH₂NH₂, EtOH | – | Tetracyclic pyrazolo-triazolo derivative | Enzyme inhibition |
Notable Example :
Treatment with hydrazine (NH₂NH₂) in ethanol induces ring expansion, forming a pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine scaffold, which shows enhanced kinase inhibitory activity .
Oxidation Reactions
The pyrazole and pyrimidine rings are resistant to oxidation, but the nitro group can participate in redox reactions under extreme conditions.
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 12 h | Degradation to CO₂ and NO₃⁻ | |
| Ozone (O₃) | -78°C, CH₂Cl₂ | Partial ring cleavage |
Limitations :
-
Oxidative conditions often lead to decomposition rather than selective functionalization.
Condensation with Carbonyl Compounds
The amino group (post nitro reduction) reacts with aldehydes or ketones to form Schiff bases, enabling further derivatization.
| Carbonyl Compound | Catalyst | Product | Biological Relevance | Source |
|---|---|---|---|---|
| Benzaldehyde | AcOH | N-Benzylidene derivative | Antimicrobial activity | |
| Acetophenone | TiCl₄ | Ketimine-linked conjugate | Fluorescent probe |
Applications :
-
Schiff base derivatives exhibit enhanced solubility and bioactivity compared to the parent compound .
Decarboxylation Reactions
The carboxylic acid group at C3 undergoes decarboxylation under thermal or acidic conditions, yielding simpler pyrazolo-pyrimidine derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄, Δ | – | 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine | 93% | |
| CuO, Quinoline | 200°C | Deoxygenated pyrimidine analog | 68% |
Significance :
-
Decarboxylation simplifies the structure for SAR studies in drug discovery.
Scientific Research Applications
6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2 by binding to their active sites, thereby disrupting their function . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives
Substituent Effects on Physicochemical Properties
Coordination Chemistry
The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid forms stable manganese(II) complexes via N,O-chelation, as demonstrated in crystallographic studies . In contrast, the target compound ’s nitro group may sterically hinder metal coordination or modify electron density at the pyrimidine ring, though this remains unexplored in current literature.
Biological Activity
6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that combines pyrazole and pyrimidine rings, which are known for their roles in various biological processes. The presence of a nitro group and a carboxylic acid moiety enhances its potential as a therapeutic agent.
The molecular formula of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid is , with a molecular weight of approximately 274.196 g/mol. The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and reductions, which can be exploited for further functionalization and optimization in drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities , particularly in the following areas:
- Anticancer Activity : Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific enzymes and proteins involved in tumor growth. Notably, compounds with similar scaffolds have demonstrated selective inhibition of Bruton's tyrosine kinase (BTK), making them candidates for targeted cancer therapies .
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases and enzymes that play crucial roles in cellular signaling pathways. For instance, studies have highlighted its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is pivotal in the treatment of certain cancers .
- Antimicrobial and Anti-inflammatory Properties : In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent and possesses anti-inflammatory properties, suggesting a broader therapeutic application .
The biological activity of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid can be attributed to its ability to bind effectively to biological targets. Interaction studies using techniques such as molecular docking simulations reveal that the nitro and carboxylic acid groups facilitate binding through hydrogen bonding and electrostatic interactions .
Case Studies
Several studies have explored the biological effects of this compound:
-
Anticancer Efficacy :
- A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
- Another investigation into pyrazolo[1,5-a]pyrimidine derivatives revealed their capacity to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
